molecular formula C16H31NO2 B8623483 4-Lauroylmorpholine CAS No. 5299-67-2

4-Lauroylmorpholine

Cat. No.: B8623483
CAS No.: 5299-67-2
M. Wt: 269.42 g/mol
InChI Key: CIGPQLJUBWRNNX-UHFFFAOYSA-N
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Description

4-Lauroylmorpholine is a morpholine derivative featuring a lauroyl (dodecanoyl) group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and specialty chemicals due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability .

Properties

CAS No.

5299-67-2

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

1-morpholin-4-yldodecan-1-one

InChI

InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16(18)17-12-14-19-15-13-17/h2-15H2,1H3

InChI Key

CIGPQLJUBWRNNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key morpholine derivatives for comparison include:

  • 4-(4-Nitrophenyl)morpholine (nitrophenyl substituent)
  • 4-(4-Nitrophenyl)thiomorpholine (thiomorpholine core with nitrophenyl group)
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine (chloropyrimidinyl substituent)
  • 4-[2-(Methylsulphonyl)phenyl]morpholine (methylsulfonylphenyl group)
Table 1: Structural and Functional Comparison
Compound Core Structure Substituent Key Functional Groups Lipophilicity Trend
4-Lauroylmorpholine Morpholine Lauroyl (C12 chain) Amide, ether High (long alkyl chain)
4-(4-Nitrophenyl)morpholine Morpholine 4-Nitrophenyl Nitro, ether Moderate
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-Nitrophenyl Nitro, thioether Higher than morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine Morpholine 4,6-Dichloropyrimidinyl Chlorine, pyrimidine Moderate to high
4-[2-(Methylsulphonyl)phenyl]morpholine Morpholine Methylsulphonylphenyl Sulfone, ether Moderate (polar sulfone)

Physicochemical Properties

  • Lipophilicity :

    • The lauroyl group in this compound significantly increases lipophilicity compared to aromatic substituents (e.g., nitrophenyl or chloropyrimidinyl groups). This property is critical for applications requiring lipid membrane penetration, such as drug delivery.
    • Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogues due to sulfur’s larger atomic radius and reduced polarity compared to oxygen .
  • Solubility and Stability :

    • Aromatic substituents (e.g., nitrophenyl) enhance π-π stacking in solid states, as seen in 4-(4-Nitrophenyl)morpholine, which forms face-to-face aromatic interactions . This may reduce aqueous solubility but improve thermal stability.
    • Sulfur in thiomorpholine introduces metabolic "soft spots," as it is prone to oxidation, altering pharmacokinetics .

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